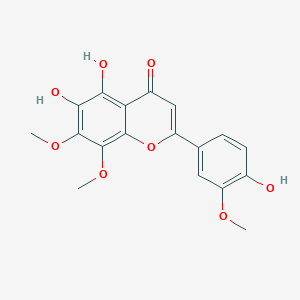

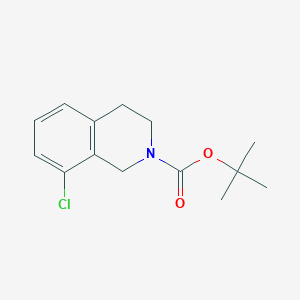

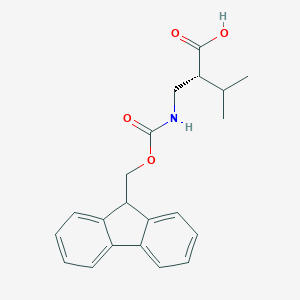

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid, commonly known as 3-Methylbutanoic acid, is an important organic compound used in a variety of scientific research applications. It is a carboxylic acid with a molecular formula of C11H14O3. It is a colorless, crystalline solid with a melting point of 106-107°C. 3-Methylbutanoic acid is widely used in the synthesis of organic compounds, as a reagent in organic synthesis, and as a catalyst in organic reactions. It is also used in the production of pharmaceuticals, pesticides, and other chemicals.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Adda : This compound was used in the synthesis of Adda, a unique C20 amino acid in cyanobacterial hepatotoxins. The synthesis involved oxidizing and linking various intermediates to produce Adda, demonstrating its utility in complex organic syntheses (Namikoshi et al., 1989).

- Chiroptical Properties and NMR Studies : Research has been conducted on the chiroptical properties and conformational equilibria of related 2-methyl substituted carboxylic acids, including their interactions with optically active shift reagents in NMR studies (Korver & Gorkom, 1974).

- Enzymatic Synthesis : (R)- and (S)-4-Amino-3-methylbutanoic acids have been synthesized via enzymatic processes, showcasing the potential of biocatalysis in producing complex molecules (Andruszkiewicz et al., 1990).

Applications in Biochemistry and Pharmacology

- Renin Inhibitors Development : This compound was an intermediate in the synthesis of renin inhibitory peptides, specifically designed to mimic the transition state of enzyme-catalyzed hydrolysis. This highlights its role in drug discovery and development (Thaisrivongs et al., 1987).

- Ehrlich Degradation in Fermented Foods : Its related compounds have been studied in the context of the Ehrlich pathway in fermented foods, illustrating its significance in food chemistry and microbiology (Matheis et al., 2016).

Analytical and Synthetic Applications

- Synthesis of β-Amino Acids : It has been used in the Arndt-Eistert synthesis to produce enantiomerically pure N-Fmoc-protected β-amino acids, demonstrating its role in the preparation of amino acid derivatives (Ellmerer-Müller et al., 1998).

- Solid-Phase Synthesis Applications : The compound's derivatives have been employed as linkers in solid-phase synthesis, a technique crucial in peptide and organic synthesis (Bleicher et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Mechanism of Action

Target of Action

Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used for the protection of amines and amino acids . The primary targets of this compound are aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .

Mode of Action

The Fmoc group provides protection to amines and amino acids during peptide synthesis . The compound interacts with its targets by forming a protective layer around them, preventing unwanted reactions . This process is chemoselective, meaning it selectively reacts with certain functional groups in the presence of other functional groups .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathways involved in peptide synthesis . It promotes the association of building blocks, leading to the formation of peptides . The removal of the Fmoc group at the end of the synthesis process allows the peptides to function as intended .

Pharmacokinetics

The pharmacokinetics of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid are largely dependent on the properties of the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The primary result of the action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is the successful synthesis of peptides . By protecting amines and amino acids during synthesis, the compound ensures the correct assembly of peptides . Additionally, Fmoc amino acids can be effective low molecular weight hydrogelators, influencing the type of gel formed .

Action Environment

The action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid can be influenced by environmental factors. For instance, the compound has been reported to perform well in aqueous media under mild and catalyst-free conditions . The final pH of the system can also affect the type of gel formed by Fmoc amino acids .

Properties

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHQNPPGMKCPTP-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471539 |

Source

|

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501331-02-8 |

Source

|

| Record name | (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.